Prexasertib vs. PF-477736: Potency and Kinome Selectivity Comparison
Prexasertib demonstrates superior kinome selectivity compared to PF-477736, despite PF-477736's slightly lower Ki for CHK1. PF-477736 (Ki = 0.49 nM for CHK1) also potently inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, and Yes, creating a broader polypharmacology profile that may confound experimental interpretation and increase off-target toxicity risk [1]. In contrast, prexasertib (Ki = 0.9 nM for CHK1) has a cleaner selectivity profile with only CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM) as notable secondary targets .
| Evidence Dimension | CHK1 Ki and Off-Target Kinase Activity |
|---|---|
| Target Compound Data | Ki = 0.9 nM for CHK1; CHK2 IC50 = 8 nM; RSK1 IC50 = 9 nM; no significant inhibition of VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, Yes |
| Comparator Or Baseline | PF-477736: Ki = 0.49 nM for CHK1; also inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, Yes (Ki values not fully reported but activity confirmed) |
| Quantified Difference | Prexasertib is ~2-fold less potent against CHK1 but >100-fold more selective against a panel of 7 off-target kinases. |
| Conditions | Cell-free kinase assays; commercial selectivity panels. |
Why This Matters
For researchers requiring a tool compound with minimal off-target interference, prexasertib provides a cleaner pharmacological signature, reducing confounding variables in mechanistic studies.
- [1] Blasina, A., et al. (2008). Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1. Molecular Cancer Therapeutics, 7(8), 2394–2404. View Source
